1-(((2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole
Overview
Description
1-(((2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole (DFMOT) is a synthetic compound with a wide range of applications in scientific research. It is a small molecule that can be easily synthesized in the laboratory and is used as a tool compound in various experiments. DFMOT is used to study biochemical and physiological effects, as well as to explore potential therapeutic applications.
Scientific Research Applications
Synthesis and Chemical Properties
Optically Active Antifungal Azoles : A study by Ichikawa et al. (2000) explores new synthetic routes for optically active antifungal triazoles. These compounds, including 1-(((2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole, possess an imidazolidine nucleus and are synthesized via the ring-opening reaction of oxirane with corresponding 2-substituted ethylamines. The process is essential for large-scale preparation, making it significant in the development of antifungal agents (Ichikawa et al., 2000).
Analytical Method Development : A method was developed for the quantitative determination of genotoxic impurity and its precursor in a fluconazole drug sample using liquid chromatography–tandem mass spectrometry (LC-MS/MS). This method is crucial for ensuring the quality and safety of the drug, highlighting the importance of analytical chemistry in pharmaceutical sciences (Devanna & Reddy, 2016).
Antifungal Agent Synthesis : Heravi and Motamedi (2004) synthesized a series of propanol derivatives analogous to fluconazole, demonstrating the chemical versatility and potential therapeutic applications of these compounds (Heravi & Motamedi, 2004).
Advanced Studies and Applications
Density Functional Theory (DFT) Studies : Zacharias et al. (2018) conducted DFT studies on a novel triazole derivative, providing insights into the molecule's stability, electron charge density, and hyper-conjugative interactions. This research contributes to the understanding of molecular properties and their influence on stability and reactivity (Zacharias et al., 2018).
Molecular Docking Studies : Kaczor et al. (2013) performed molecular docking studies of a 1,2,4-triazole derivative with anticancer activity, revealing its interaction with the EGFR kinase domain ATP binding site. This study provides valuable information for the development of anticancer drugs and the understanding of their mechanisms of action (Kaczor et al., 2013).
Solubility and Partitioning Processes : Volkova et al. (2020) researched the solubility thermodynamics and partitioning processes of a novel antifungal compound, providing essential data for understanding drug delivery and distribution in biological systems (Volkova et al., 2020).
Antifungal and Antimicrobial Activities : Several studies focus on the synthesis and evaluation of new 1,2,4-triazole derivatives for their antifungal and antimicrobial activities. These studies contribute to the discovery and development of new therapeutic agents (Bektaş et al., 2007; Xu et al., 2015; Bai et al., 2020).
properties
IUPAC Name |
1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O/c1-8-12(18-8,5-17-7-15-6-16-17)10-3-2-9(13)4-11(10)14/h2-4,6-8H,5H2,1H3/t8-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QANJLSHZDUOBBP-QPUJVOFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@](O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(((2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole | |
CAS RN |
127000-90-2 | |
Record name | 1-((2-(2,4-Difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole, (2R-cis)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127000902 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2R,3S)-2-(2,4-Difluorophen yl)-3-methyl-[(1H-1,2,4-triaz ol-1-yl)methyl]oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-((2-(2,4-DIFLUOROPHENYL)-3-METHYLOXIRAN-2-YL)METHYL)-1H-1,2,4-TRIAZOLE, (2R-CIS)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1JO8189W7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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